molecular formula C14H19F3N2O B2385355 2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine CAS No. 2379953-19-0

2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine

Cat. No.: B2385355
CAS No.: 2379953-19-0
M. Wt: 288.314
InChI Key: MLJIQFHAWVFYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine is a complex organic compound that features a trifluoroethyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine typically involves multiple steps. One common method involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of partially or fully reduced piperidine derivatives.

Scientific Research Applications

2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: A precursor in the synthesis of the target compound.

    1-(2,2,2-Trifluoroethyl)piperidin-4-yl derivatives:

Uniqueness

2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine is unique due to the combination of its trifluoroethyl group and piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-11-8-13(2-5-18-11)20-9-12-3-6-19(7-4-12)10-14(15,16)17/h2,5,8,12H,3-4,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJIQFHAWVFYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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